REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6][C:7](=[CH:9][CH:10]=O)[CH3:8])[CH3:3].[CH3:12][C:13]([CH3:15])=[O:14]>CCOCC>[CH3:8][C:7]([CH2:6][CH2:5][CH:4]=[C:2]([CH3:1])[CH3:3])=[CH:9][CH:10]=[CH:12][C:13](=[O:14])[CH3:15]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a Teflon-coated spin bar
|
Type
|
CUSTOM
|
Details
|
the bottle was closed
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
dichloromethane and removal of the alumina
|
Type
|
FILTRATION
|
Details
|
by filtration through a small pad of Hyflo Super-Cel®
|
Type
|
FILTRATION
|
Details
|
filtering aid
|
Type
|
DISTILLATION
|
Details
|
For large-scale reactions, fractional distillation of this filtrate
|
Type
|
CUSTOM
|
Details
|
of isolating the product
|
Type
|
CUSTOM
|
Details
|
For convenience in a small-scale reaction
|
Type
|
WASH
|
Details
|
the filtrate was washed three times with 140 mL portions of 5% (w/v) aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
to remove 4-hydroxy-4-methyl-2-pentanone (
|
Type
|
CUSTOM
|
Details
|
formed in minor amounts by the self-aldol condensation of acetone),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the ether and dichloromethane
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
DISTILLATION
|
Details
|
at reduced pressure and subsequent evaporative ("Kugelrohr oven") distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=CC(C)=O)CCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6][C:7](=[CH:9][CH:10]=O)[CH3:8])[CH3:3].[CH3:12][C:13]([CH3:15])=[O:14]>CCOCC>[CH3:8][C:7]([CH2:6][CH2:5][CH:4]=[C:2]([CH3:1])[CH3:3])=[CH:9][CH:10]=[CH:12][C:13](=[O:14])[CH3:15]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a Teflon-coated spin bar
|
Type
|
CUSTOM
|
Details
|
the bottle was closed
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
dichloromethane and removal of the alumina
|
Type
|
FILTRATION
|
Details
|
by filtration through a small pad of Hyflo Super-Cel®
|
Type
|
FILTRATION
|
Details
|
filtering aid
|
Type
|
DISTILLATION
|
Details
|
For large-scale reactions, fractional distillation of this filtrate
|
Type
|
CUSTOM
|
Details
|
of isolating the product
|
Type
|
CUSTOM
|
Details
|
For convenience in a small-scale reaction
|
Type
|
WASH
|
Details
|
the filtrate was washed three times with 140 mL portions of 5% (w/v) aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
to remove 4-hydroxy-4-methyl-2-pentanone (
|
Type
|
CUSTOM
|
Details
|
formed in minor amounts by the self-aldol condensation of acetone),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the ether and dichloromethane
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
DISTILLATION
|
Details
|
at reduced pressure and subsequent evaporative ("Kugelrohr oven") distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=CC(C)=O)CCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |